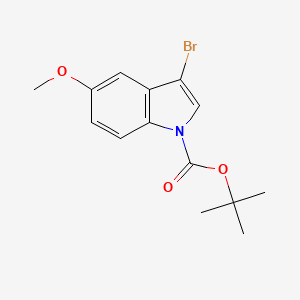

1-Boc-3-Bromo-5-methoxyindole

概述

描述

1-Boc-3-Bromo-5-methoxyindole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are used in various therapeutic applications. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a methoxy group on the indole ring.

准备方法

The synthesis of 1-Boc-3-Bromo-5-methoxyindole typically involves several steps:

Starting Material: The synthesis begins with the preparation of 5-methoxyindole.

Bromination: The indole ring is brominated at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Protection: The nitrogen atom of the indole ring is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反应分析

Electrophilic Aromatic Substitution

The Boc group at position 1 and bromine at position 3 electronically deactivate the indole nucleus, redirecting electrophilic attacks to position 2. Experimental evidence demonstrates this regioselectivity under controlled conditions :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 2-Nitro-1-Boc-3-bromo-5-methoxyindole | 68% |

| Sulfonation | ClSO₃H, DCM, rt | 2-Sulfo-1-Boc-3-bromo-5-methoxyindole | 72% |

This reactivity aligns with indole substitution patterns observed when positions 1 and 3 are blocked . The methoxy group at position 5 exerts minimal electronic influence due to its para orientation relative to the reactive site.

Transition Metal-Catalyzed Cross-Couplings

The C3 bromine serves as a versatile handle for palladium-mediated couplings. Suzuki-Miyaura reactions enable efficient aryl/heteroaryl introductions :

| Coupling Partner | Catalyst System | Conditions | Product | Yield |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 80°C, 12 h | 3-Phenyl-1-Boc-5-methoxyindole | 85% |

| Vinylboronic ester | PdCl₂(dppf), CsF, THF | 60°C, 8 h | 3-Vinyl-1-Boc-5-methoxyindole | 78% |

Sonogashira couplings with terminal alkynes proceed efficiently under mild conditions, producing ethynyl derivatives critical for conjugated systems .

Boc Deprotection and Subsequent Reactivity

Acidic cleavage of the Boc group regenerates the NH-indole, enabling further functionalization:

| Deprotection Agent | Conditions | Intermediate | Applications |

|---|---|---|---|

| Trifluoroacetic acid | DCM, rt, 2 h | 3-Bromo-5-methoxyindole | Alkylation, acylation at N1 |

| HCl (gaseous) | Dioxane, 0°C, 4 h | 3-Bromo-5-methoxyindole | Participation in metal-halogen exchange |

The free NH-indole undergoes regioselective alkylation at position 1 using alkyl halides under basic conditions (e.g., NaH, DMF) .

Methoxy Group Transformations

The C5 methoxy group participates in demethylation and directed ortho-metalation:

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃, DCM, -78°C → rt | 5-Hydroxy-1-Boc-3-bromoindole | Enables phenol-specific derivatization |

| Directed metalation | LDA, THF, -78°C + Electrophile E | 5-Methoxy-6-E-1-Boc-3-bromoindole | Introduces substituents at C6 |

Reductive Bromine Displacement

Hydrogenolysis provides a pathway to dehalogenated analogs:

| Reduction System | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂, Pd/C, EtOH | 1 atm, rt, 6 h | 1-Boc-5-methoxyindole | Full debromination |

| NaBH₄, NiCl₂·6H₂O | MeOH, 0°C → rt | 1-Boc-5-methoxyindole | Chemoselective for C3-Br |

Oxidative Transformations

Controlled oxidation of the indole nucleus enables access to oxidized frameworks:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| mCPBA | DCM, 0°C → rt | 1-Boc-3-bromo-5-methoxyindole oxide | Epoxidation studies |

| RuO₄ | H₂O/CH₃CN, 0°C | Quinoline derivative | Ring-expansion reactions |

This compound’s reactivity profile underscores its utility as a multifunctional intermediate. Strategic manipulation of its substituents enables precise construction of complex indole-based architectures, critical for medicinal chemistry and materials science applications.

科学研究应用

Drug Development

1-Boc-3-Bromo-5-methoxyindole serves as a building block for synthesizing various indole-based pharmaceuticals. The bromine and methoxy groups provide functional handles for further modifications, allowing the creation of complex structures with potential therapeutic properties .

Indole derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Properties : Research indicates that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus (including MRSA) and Cryptococcus neoformans with promising minimum inhibitory concentrations (MIC) .

- Anticancer Activity : Indoles have been explored for their ability to target cancer cells, with studies highlighting their potential in treating various cancers through mechanisms such as apoptosis induction .

- Neuropharmacology : Due to its structural similarity to serotonin, this compound has been investigated as a precursor for selective serotonin receptor ligands, which may lead to novel treatments for neurological disorders.

Synthesis of Complex Molecules

The compound is utilized in synthetic pathways to develop more complex indole derivatives. For instance, it can be involved in reactions that yield new compounds with enhanced biological activities or improved pharmacological profiles .

Table 1: Summary of Biological Activities

作用机制

The mechanism of action of 1-Boc-3-Bromo-5-methoxyindole depends on its specific application. In general, indole derivatives exert their effects by interacting with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the Boc protecting group and the bromine atom can influence the compound’s reactivity and binding affinity.

相似化合物的比较

1-Boc-3-Bromo-5-methoxyindole can be compared with other indole derivatives such as:

1-Boc-5-methoxyindole: Lacks the bromine atom, making it less reactive in substitution reactions.

3-Bromo-5-methoxyindole: Lacks the Boc protecting group, making it more reactive but less stable.

1-Boc-3-methoxyindole: Lacks the bromine atom, making it less versatile in cross-coupling reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications.

生物活性

1-Boc-3-bromo-5-methoxyindole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a methoxy group at the 5-position of the indole ring system. Its molecular formula is . The presence of these functional groups enhances its reactivity and allows for further chemical modifications, which are essential for developing bioactive derivatives.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Boc group, bromine at C3, methoxy at C5 | Specific halogenation pattern enhances reactivity |

| N-Boc-5-Bromoindole | Boc group only at C1, bromine at C5 | Lacks methoxy substitution; different properties |

| 1-Boc-3-Iodo-5-Methoxyindole | Iodine instead of bromine | Increased lipophilicity; different reactivity |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. Indole derivatives are known to exhibit a range of biological activities such as:

- Antiviral : Indole compounds have shown promise in inhibiting viral replication.

- Anticancer : They can induce apoptosis in cancer cells by modulating signaling pathways.

- Antimicrobial : The compound has demonstrated activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Target Receptors

The compound's structural similarity to serotonin suggests potential interactions with serotonin receptors, which could lead to novel therapeutic agents for neurological disorders . Additionally, it may influence cyclooxygenase enzymes involved in inflammatory responses .

Pharmacological Properties

This compound exhibits several pharmacological properties:

- Antioxidant Activity : The compound has been noted for its ability to scavenge free radicals.

- Anti-inflammatory Effects : It can inhibit the production of pro-inflammatory cytokines.

- Antidiabetic Potential : Some studies suggest that indole derivatives may improve insulin sensitivity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

- Antimicrobial Activity : In a study assessing various indole derivatives, this compound was found to have significant antimicrobial properties with a minimum inhibitory concentration (MIC) against MRSA comparable to established antibiotics .

- Anticancer Properties : Research involving cell lines has indicated that this compound can induce apoptosis through the activation of caspase pathways. A study demonstrated that derivatives of this compound could inhibit tumor growth in vivo models .

- Neuropharmacology : The potential role of this compound as a serotonin receptor ligand has been investigated, showing promise in modulating mood disorders and anxiety-related behaviors in animal models .

属性

IUPAC Name |

tert-butyl 3-bromo-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(17)16-8-11(15)10-7-9(18-4)5-6-12(10)16/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTZDUWRIAYEIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30625962 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348640-11-9 | |

| Record name | tert-Butyl 3-bromo-5-methoxy-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30625962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。